5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene
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Overview
Description
5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with 12-(prop-2-ene-1-sulfinyl)dodecane.
Cyclization: The alkylated product undergoes cyclization to form the indene ring structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene: shares similarities with other sulfinyl-containing compounds and indene derivatives.
Sulfoxides and Sulfones: These compounds have similar oxidation states and can undergo similar chemical reactions.
Indene Derivatives: Compounds with indene structures exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90184-11-5 |
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Molecular Formula |
C24H38O2S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
5-(12-prop-2-enylsulfinyldodecoxy)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H38O2S/c1-2-19-27(25)20-12-10-8-6-4-3-5-7-9-11-18-26-24-17-16-22-14-13-15-23(22)21-24/h2,16-17,21H,1,3-15,18-20H2 |
InChI Key |
DSQUGUQUHOHDAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)CCCCCCCCCCCCOC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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